4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-(4-Methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the piperazine moiety, and subsequent sulfonylation and methylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like automated synthesis and high-throughput screening may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(4-Methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: The compound is utilized in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and physiological processes. Detailed studies on its binding affinity, selectivity, and mode of action are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methanesulfonylpiperazin-1-yl)-phenylamine
- (E)-{[4-(4-methanesulfonylpiperazin-1-yl)-3-nitrophenyl]methylidene}(methoxy)amine
- 4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine
Uniqueness
Compared to similar compounds, 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structural features enable diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
4,5-dimethyl-2-methylsulfanyl-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S2/c1-9-10(2)13-12(19-3)14-11(9)15-5-7-16(8-6-15)20(4,17)18/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEHCVQEBZJOOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)S(=O)(=O)C)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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